molecular formula C9H8FNO3 B8064918 6'-Fluoro-2'-methyl-3'-nitroacetophenone

6'-Fluoro-2'-methyl-3'-nitroacetophenone

Cat. No.: B8064918
M. Wt: 197.16 g/mol
InChI Key: WQMRJYLNUMVUSK-UHFFFAOYSA-N
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Description

6'-Fluoro-2'-methyl-3'-nitroacetophenone is a useful research compound. Its molecular formula is C9H8FNO3 and its molecular weight is 197.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoro-2-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5-8(11(13)14)4-3-7(10)9(5)6(2)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMRJYLNUMVUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)C)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization

Fluorine-19 NMR is a powerful tool for characterizing organofluorine compounds. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and sensitive signals. For 6'-Fluoro-2'-methyl-3'-nitroacetophenone, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring.

The chemical shift (δ) of this fluorine signal would be influenced by the electronic effects of the surrounding substituents: the acetyl group, the methyl group, and the nitro group. The electron-withdrawing nature of the nitro and acetyl groups would deshield the fluorine nucleus, likely resulting in a downfield chemical shift. Conversely, the electron-donating methyl group would have a shielding effect. The precise chemical shift would be a net result of these competing influences.

Furthermore, the fluorine signal would exhibit coupling to nearby protons. Specifically, spin-spin coupling (J-coupling) would be expected with the aromatic protons, appearing as a multiplet. The magnitude of these coupling constants would provide valuable information about the relative positions of the fluorine and hydrogen atoms on the benzene (B151609) ring.

Expected ¹⁹F NMR Data (Hypothetical):

ParameterExpected Value Range
Chemical Shift (δ)-110 to -130 ppm (relative to CFCl₃)
Coupling Constants (J)ortho-HF coupling: 6–10 Hz, meta-HF coupling: 4–8 Hz

Note: The above data is hypothetical and based on typical values for similar fluorinated aromatic compounds. Experimental verification is required for accurate characterization.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the aromatic protons by showing which protons are neighbors on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₉H₈FNO₃), high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement.

The expected monoisotopic mass of this compound is approximately 197.0488 g/mol . An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 197. The fragmentation pattern would also be characteristic. Expected fragments would include the loss of the methyl group ([M-15]⁺), the acetyl group ([M-43]⁺), and the nitro group ([M-46]⁺), providing further structural confirmation.

Predicted Mass Spectrometry Data:

Ionm/z (Expected)Description
[C₉H₈FNO₃]⁺ (M⁺)197.0488Molecular Ion
[C₈H₅FNO₃]⁺182.0253Loss of CH₃
[C₇H₅FNO]⁺138.0355Loss of COCH₃
[C₉H₈FO]⁺151.0560Loss of NO₂

Note: The fragmentation pathway is predictive and requires experimental confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to display absorption bands corresponding to π → π* and n → π* transitions.

Computational and Theoretical Investigations of this compound

This article delves into the computational and theoretical examination of the chemical compound this compound. The focus is strictly on its molecular structure, quantum chemical properties, and electronic characteristics as predicted by computational modeling.

Computational and Theoretical Investigations

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. tcichemicals.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sigmaaldrich.comsigmaaldrich.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energy values, various reactivity descriptors can be calculated to quantify the molecule's behavior. These include:

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

A specific computational study on this compound would be required to provide the exact energy values for HOMO, LUMO, and the resulting reactivity descriptors. The following table is a template illustrating how such data would be presented.

Table 1: FMO Reactivity Descriptors for this compound (Illustrative Data)
Parameter Symbol Value (eV)
HOMO Energy EHOMO Value
LUMO Energy ELUMO Value
Energy Gap ΔE Value
Ionization Potential I Value
Electron Affinity A Value
Electronegativity χ Value
Chemical Hardness η Value
Chemical Softness S Value
Electrophilicity Index ω Value

Note: The values in this table are placeholders and require a specific computational chemistry study on this compound for actual data.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and charge delocalization. This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these charge transfer events through second-order perturbation theory. Higher E(2) values indicate stronger intramolecular charge transfer (ICT) and greater molecular stability.

For this compound, key ICT interactions would be expected from:

Lone pairs on the oxygen and fluorine atoms to antibonding orbitals (π* or σ*) within the aromatic ring.

The π-orbitals of the benzene ring to the antibonding π* orbitals of the nitro (–NO₂) and acetyl (–COCH₃) groups.

These delocalization effects are crucial for understanding the electronic communication between the different functional groups attached to the phenyl ring.

Without specific research data, a detailed NBO analysis cannot be presented. The table below is a template showing how the results of such an analysis would be structured, highlighting the most significant donor-acceptor interactions.

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative Data)
Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(O) of acetyl π*(C-C) of ring Value
LP(F) π*(C-C) of ring Value
π(C-C) of ring π*(N-O) of nitro Value
π(C-C) of ring π*(C=O) of acetyl Value

Note: This table represents a hypothetical output. Actual data depends on a dedicated NBO calculation for the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and fluorine.

Blue regions indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. These are often located around hydrogen atoms or electron-poor centers.

Green regions represent neutral or zero potential.

In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and acetyl groups, making them primary sites for hydrogen bonding and electrophilic interactions. A region of negative potential would also be associated with the fluorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. Understanding the MEP surface provides crucial insights into the molecule's intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR, TED for Vibrational Modes)

Computational chemistry can accurately predict spectroscopic data, which is essential for the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. By comparing the calculated shifts with experimental data, the molecular structure can be confirmed. The calculations would provide specific chemical shift values for each unique carbon and hydrogen atom in this compound.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies and intensities can be calculated using methods like DFT. The Total Energy Distribution (TED) analysis helps in assigning the calculated vibrational modes to specific functional groups (e.g., C=O stretch, N-O symmetric stretch, C-F stretch). This detailed assignment is critical for interpreting experimental FT-IR and Raman spectra.

A dedicated computational study is necessary to generate the specific predicted spectroscopic data for this compound.

Non-Linear Optical (NLO) Properties from Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Molecules with a significant difference in electron distribution between their ground and excited states, often found in push-pull systems with donor and acceptor groups, tend to exhibit large hyperpolarizability values.

For this compound, the combination of the methyl group (donor), the aromatic ring (π-bridge), and the nitro and acetyl groups (acceptors) creates a D-π-A character that could lead to a notable NLO response. The first-order hyperpolarizability (β₀) is a key parameter for quantifying the second-order NLO activity. Computational calculations can predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) tensors. A small HOMO-LUMO gap is often correlated with a larger hyperpolarizability.

The NLO properties of this compound have not been reported in the searched literature. A computational investigation would be needed to determine its hyperpolarizability values and assess its potential as an NLO material.

Reactivity and Reaction Mechanisms of 6 Fluoro 2 Methyl 3 Nitroacetophenone

Reactions Involving the Acetyl Group

The acetyl group, a ketone, is characterized by its electrophilic carbonyl carbon and the adjacent acidic α-protons of the methyl group. This functionality is a versatile handle for a variety of organic transformations.

The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the carbon-oxygen double bond. researchgate.net This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. orgsyn.org Subsequent protonation of the alkoxide yields an alcohol. orgsyn.org

The reactivity of the carbonyl group in 6'-Fluoro-2'-methyl-3'-nitroacetophenone is enhanced by the presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring. These groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net For instance, in a study on the nucleophilic addition of benzylboronic acid pinacol (B44631) ester to activated ketones, it was observed that increased fluorine substitution alpha to the carbonyl group has an activating effect towards nucleophilic addition. While this specific compound was not tested, the principle of activation by electron-withdrawing groups is well-established.

A common example of nucleophilic addition is the formation of cyanohydrins upon reaction with hydrogen cyanide (HCN). This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. sigmaaldrich.com

Table 1: Examples of Nucleophilic Addition to Substituted Acetophenones

Acetophenone (B1666503) DerivativeNucleophileProductReference
2-FluoroacetophenoneBenzylboronic acid pinacol esterEpoxide (via intramolecular substitution) muni.cz
AcetophenoneBenzylboronic acid pinacol ester1-Phenyl-2-phenylethanol muni.cz
General Aldehydes/KetonesHydrogen Cyanide (HCN)Cyanohydrin sigmaaldrich.com

This table presents examples of nucleophilic additions to acetophenone derivatives to illustrate the expected reactivity of this compound.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the methyl group of the acetophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. The acetophenone, under the reaction conditions, tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the Mannich base. wikipedia.org

Studies on the Mannich reaction with substituted acetophenones have shown that the reaction proceeds efficiently. For example, 4-methylacetophenone has been shown to react with various aromatic aldehydes and amines in the presence of a catalytic amount of hydrochloric acid to afford the corresponding Mannich bases in good yields. Given that this compound possesses the necessary α-protons, it is expected to undergo Mannich reactions, providing a route to various β-amino derivatives.

Table 2: Examples of Mannich Reactions with Substituted Acetophenones

KetoneAldehydeAmineCatalystProductYieldReference
4-MethylacetophenoneBenzaldehydeAniline (B41778)HCl1-(4-methylphenyl)-3-phenyl-3-(phenylamino)propan-1-one85%
4-IodoacetophenoneBenzaldehyde4-Chloroaniline[HDEA][ClAc]3-((4-chlorophenyl)amino)-1-(4-iodophenyl)-3-phenylpropan-1-one91%
AcetophenoneFormaldehydeDimethylamine HCl-2-(dimethylamino)-1-phenylethanone hydrochloride-

This table provides examples of Mannich reactions with various acetophenone derivatives to illustrate the potential reactivity of this compound.

The hydrophosphorylation of ketones, also known as the Pudovik reaction, involves the addition of a P-H bond from a hydrophosphoryl compound (e.g., dialkyl phosphites) across the carbonyl double bond. This reaction leads to the formation of α-hydroxyphosphonates. The reaction is often catalyzed by a base or, in some cases, a Lewis acid or organocatalyst.

While the hydrophosphorylation of aldehydes is common, the reaction with ketones is generally more challenging due to the lower reactivity of the ketone carbonyl group. However, the presence of activating groups, such as in α-ketoesters or α-trifluoromethyl ketones, can facilitate the reaction. Given the electron-withdrawing nature of the substituents on the aromatic ring of this compound, its acetyl group is expected to be more reactive than that of simple alkyl ketones, suggesting that hydrophosphorylation could be a feasible transformation. Research has shown that N-heterocyclic carbenes can catalyze the hydrophosphonylation of α-ketoesters and α-trifluoromethyl ketones in good to excellent yields.

A related three-component reaction for the synthesis of γ-ketophosphine oxides involves the direct phosphorylation of aldehydes and alkylation of ketones under acidic conditions.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amino group.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A key challenge in the reduction of nitroacetophenones is the chemoselective reduction of the nitro group without affecting the carbonyl group.

Various methods have been developed to achieve this selectivity. Catalytic hydrogenation is a common method, where the choice of catalyst and reaction conditions is crucial. For example, the hydrogenation of 4-nitroacetophenone has been optimized to selectively yield 4-aminoacetophenone using specific catalysts and conditions. In one study, a Pt/TiO2 catalyst showed high selectivity for the reduction of the nitro group in 3-nitroacetophenone. Another approach involves using a ruthenium-based catalyst with zinc and water as the reductant, which has been shown to selectively reduce nitro groups in the presence of a ketone.

Chemical reducing agents can also be employed. Reagents such as tin(II) chloride (SnCl2) in ethanol (B145695) or iron (Fe) in hydrochloric acid are classic methods for nitro group reduction that often leave the carbonyl group intact. More modern methods include the use of an iron(III) catalyst with triethoxysilane (B36694) as the reductant, which has demonstrated high chemoselectivity for the reduction of nitroarenes over ketones.

Table 3: Selective Reduction of the Nitro Group in Nitroacetophenones

SubstrateReagent/CatalystProductYieldReference
4-NitroacetophenonePd/C, H₂4-Aminoacetophenone97%
3-Nitroacetophenone0.3 wt% Pt/TiO₂, H₂3-Aminoacetophenoneup to 100%
4-Nitroacetophenone(Ph₃P)₃RuCl₂, Zn/H₂O, KOH1-(4-Aminophenyl)ethan-1-ol-
4-NitroacetophenoneFe(III) amine-bis(phenolate), HSi(OEt)₃4-Aminoacetophenone84%
3-NitroacetophenoneSn, HCl3-Aminoacetophenone-

This table illustrates various methods for the selective reduction of the nitro group in nitroacetophenone isomers, which are expected to be applicable to this compound.

The nitro-Mannich reaction, or aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. This reaction is a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds simultaneously. The reaction is typically base-catalyzed, where the base deprotonates the nitroalkane to form a nitronate anion, which then acts as the nucleophile.

While the classic Mannich reaction involves the enol of a carbonyl compound, the nitro-Mannich reaction utilizes a nitroalkane as the carbon nucleophile. In the context of this compound, the molecule itself does not directly participate as the nitro-component in a typical intermolecular nitro-Mannich reaction. However, the chemistry is relevant in two ways. First, the reduction of the nitro group to an amine, as discussed in the previous section, would generate a precursor that could then participate in a standard Mannich reaction.

Second, there are intramolecular variations and related tandem reactions. For example, the reaction of 2-hydroxyacetophenones with trihaloethylidene nitromethanes can proceed via an initial oxy-Michael addition followed by an intramolecular nitro-Mannich reaction. While not directly applicable to the title compound due to the lack of a hydroxyl group in the ortho position, it demonstrates the potential for tandem reaction pathways involving nitro groups.

More relevantly, the β-nitroamine products of the nitro-Mannich reaction are valuable synthetic intermediates. They can be further transformed, for instance, by reducing the nitro group to an amine, yielding a 1,2-diamine.

Photochemical Reactivity Involving the Nitro Group (e.g., o-nitrobenzyl photochemistry)

The structure of this compound incorporates two key chromophores that can dictate its photochemical behavior: the acetophenone group and the ortho-nitrobenzyl moiety (specifically, a nitro group ortho to a methyl group).

Upon absorption of UV light, the ortho-nitrobenzyl group can undergo a characteristic intramolecular hydrogen atom abstraction. In this process, the excited nitro group abstracts a hydrogen atom from the adjacent methyl group, leading to the formation of a transient aci-nitro intermediate. rsc.org This intermediate is a key species in what is known as o-nitrobenzyl photochemistry. The efficiency of this photoreaction and the release of the protected group (if one were attached to the methyl carbon) are strongly dependent on the stability of the radical formed during the hydrogen atom transfer. rsc.org

Simultaneously, the presence of the ortho-methylacetophenone framework allows for a competing photochemical reaction known as photoenolization. Following photoexcitation, typically to the triplet state, the carbonyl group can abstract a hydrogen atom from the ortho-methyl group. rsc.org This process results in the formation of a photoenol. The decay rate of this triplet state and the subsequent reketonization of the enol are sensitive to solvent polarity, with decay rates generally decreasing in more polar, hydrogen-bond-donating solvents. rsc.org For instance, the triplet decay rate constant for 2-methylacetophenone decreases significantly from cyclohexane (B81311) (6.6 × 10⁶ s⁻¹) to propan-2-ol (7.7 × 10⁵ s⁻¹). rsc.org The ultimate photochemical pathway for this compound would depend on the quantum yields of these two competing intramolecular hydrogen abstraction processes.

Influence of the Fluorine Substituent on Reactivity

The fluorine atom at the 6'-position exerts a profound influence on the molecule's reactivity through a combination of strong inductive effects and weaker resonance effects.

Electronic Effects of Fluorine on the Aromatic Ring and Carbonyl

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring. numberanalytics.com This general deactivation makes the ring less susceptible to electrophilic attack. numberanalytics.comlibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R). umons.ac.benih.gov

Effect TypeInfluence on Aromatic RingInfluence on Carbonyl Group
Inductive Effect (-I) Strong electron withdrawal, deactivating the ring toward electrophiles. numberanalytics.comIncreases the electrophilicity (positive character) of the carbonyl carbon.
Resonance Effect (+M) Weak electron donation to the ortho and para positions. nih.govCan slightly decrease carbonyl electrophilicity through π-system delocalization.
Net Effect Ring is deactivated overall, but with slightly higher electron density at the para position (relative to meta). researchgate.netCarbonyl group is activated toward nucleophilic attack due to dominant inductive withdrawal.

Regioselectivity and Stereoselectivity in Fluorination Reactions

The synthesis of this compound itself involves a fluorination step where regioselectivity is paramount. Introducing a fluorine atom onto a precursor like 2'-methyl-3'-nitroacetophenone requires careful control. The directing effects of the existing substituents (methyl, nitro, acetyl) on the precursor ring would guide the incoming electrophilic fluorine source (such as Selectfluor®). numberanalytics.comresearchgate.net

The regioselectivity of fluorination is governed by a combination of electronic and steric factors. numberanalytics.comsapub.org Electron-donating groups direct electrophilic fluorinating agents to ortho and para positions, while electron-withdrawing groups direct them to meta positions. In a precursor lacking the fluorine, the activating, ortho,para-directing methyl group and the deactivating, meta-directing nitro and acetyl groups would create a complex substitution pattern. The ultimate position of fluorination would depend on the specific reaction conditions and the relative power of these directing groups.

Stereoselectivity becomes a factor if a chiral center is present or created during the reaction. nih.govbeilstein-journals.org While the fluorination of the aromatic ring itself does not create a stereocenter, catalytic methods have been developed that can achieve stereoselective C-H fluorination on aliphatic portions of molecules, which could be relevant for derivatives of this compound. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential

The molecular architecture of this compound is well-suited for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by two key features:

A good leaving group: The fluorine atom can act as a leaving group (as a fluoride (B91410) ion).

Electron-withdrawing groups: The powerful electron-withdrawing nitro group is positioned ortho and para to the fluorine atom. The acetyl group also contributes to electron withdrawal. These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, forming the resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro and acetyl groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com The presence of the strongly stabilizing nitro group ortho to the fluorine significantly enhances the rate of SNAr compared to an unsubstituted fluorobenzene. stackexchange.com

Electrophilic Aromatic Substitution Patterns on Nitro-Fluoro-Methyl-Substituted Benzene (B151609) Rings

Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging and would be heavily influenced by the combined directing effects of the four existing substituents. The ring is strongly deactivated due to the presence of two powerful deactivating groups: the nitro group (-NO₂) and the acetyl group (-COCH₃). The fluorine atom also contributes to the deactivation. libretexts.org

To predict the position of a potential incoming electrophile, one must consider the directing properties of each group:

SubstituentReactivity EffectDirecting Effect
-CH₃ (at C2') Activatingortho, para
-NO₂ (at C3') Strongly Deactivatingmeta
-COCH₃ (at C1') Deactivatingmeta
-F (at C6') Deactivatingortho, para

The directing effects are summarized as follows:

The methyl group at C2' directs incoming electrophiles to its ortho (C1' - blocked, C3' - blocked) and para (C5') positions.

The nitro group at C3' directs to its meta (C1' - blocked, C5') positions.

The acetyl group at C1' directs to its meta (C3' - blocked, C5') positions.

The fluorine atom at C6' directs to its ortho (C1' - blocked) and para (C4') positions.

Derivatization and Synthetic Transformations

Synthesis of Chalcone (B49325) Derivatives from Related Acetophenones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant precursors in the synthesis of flavonoids and other heterocyclic compounds. The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.

In the context of 6'-Fluoro-2'-methyl-3'-nitroacetophenone, this substrate can be reacted with a variety of substituted benzaldehydes to yield a series of novel chalcone derivatives. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol, with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) serving as the catalyst. princeton.edu The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

The general synthetic scheme is as follows: this compound + Substituted Benzaldehyde → (in NaOH/Ethanol) → Chalcone Derivative

The presence of the electron-withdrawing nitro group and the fluorine atom on the acetophenone ring can influence the reactivity of the α-protons and the stability of the resulting chalcone. These substituents allow for the fine-tuning of the electronic properties of the final molecule. A variety of catalysts and reaction conditions, including microwave irradiation and the use of different solvents, have been explored to optimize the yields and efficiency of chalcone synthesis. princeton.eduresearchgate.net

Table 1: Examples of Reagents for Claisen-Schmidt Condensation

Reactant A Reactant B Catalyst Product Type
This compound Benzaldehyde NaOH or KOH Fluoro-nitro-substituted Chalcone
This compound 4-Methoxybenzaldehyde NaOH or KOH Methoxy-fluoro-nitro-substituted Chalcone
This compound 4-Chlorobenzaldehyde NaOH or KOH Chloro-fluoro-nitro-substituted Chalcone

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines)

The quinoline (B57606) ring system is a core structure in many pharmaceuticals and biologically active compounds. Several classic synthetic routes can be adapted to prepare quinolines starting from precursors derived from this compound. Key methods include the Doebner-von Miller and Skraup syntheses. wikipedia.orgnih.gov

These reactions typically require an aniline (B41778) derivative as a starting material. Therefore, the first step is the selective reduction of the nitro group of this compound to an amino group, yielding 3'-amino-6'-fluoro-2'-methylacetophenone. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, which selectively reduce the nitro group without affecting the ketone. writinguniverse.com

Once the aminoacetophenone is formed, it can be used in a Doebner-von Miller reaction. wikipedia.orgiipseries.org In this acid-catalyzed reaction, the aniline derivative reacts with an α,β-unsaturated carbonyl compound. This unsaturated component can be formed in situ from the condensation of two aldehyde or ketone molecules (the Beyer method). wikipedia.org For instance, reacting the 3'-amino-6'-fluoro-2'-methylacetophenone with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid (like sulfuric or hydrochloric acid) and an oxidizing agent leads to cyclization and subsequent aromatization to form the substituted quinoline ring. researchgate.netyoutube.com

A plausible synthetic pathway:

Reduction: this compound is reduced to 3'-amino-6'-fluoro-2'-methylacetophenone.

Cyclization: The resulting aminoacetophenone undergoes a Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) under acidic conditions to yield a highly substituted fluoro-methyl-quinoline derivative.

Preparation of Functionalized Alcohols and Amines

The functional groups of this compound can be selectively modified to produce a range of functionalized alcohols and amines, which are valuable synthetic intermediates.

Selective Reduction to Amines: The nitro group can be selectively reduced to a primary amine while leaving the ketone group intact. This chemoselective reduction is a crucial step for further derivatization, such as the quinoline synthesis mentioned previously. writinguniverse.commasterorganicchemistry.com Standard conditions for this transformation involve the use of metals in acid, such as iron, tin, or zinc in hydrochloric acid. writinguniverse.com Catalytic hydrogenation using specific catalysts can also achieve this selectivity under controlled conditions.

Reaction: this compound → (using Fe/HCl or SnCl₂) → 3'-Amino-6'-fluoro-2'-methylacetophenone.

Selective Reduction to Alcohols: Conversely, the ketone function can be selectively reduced to a secondary alcohol without affecting the nitro group. This is typically accomplished using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. acs.org Sodium borohydride is generally not potent enough to reduce aromatic nitro groups under these conditions.

Reaction: this compound → (using NaBH₄/Methanol) → 1-(6-Fluoro-2-methyl-3-nitrophenyl)ethanol.

Simultaneous Reduction to Amino Alcohols: If a complete reduction of both the nitro and ketone groups is desired, more powerful reducing agents or different reaction conditions are employed. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can reduce both functionalities, yielding the corresponding amino alcohol. frontiersin.org This one-pot process provides direct access to highly functionalized building blocks.

Reaction: this compound → (using H₂/Pd-C) → 1-(3-Amino-6-fluoro-2-methylphenyl)ethanol.

These reductive amination processes are highly valuable for creating diverse molecular scaffolds from readily available nitro compounds. frontiersin.orgnih.govbohrium.com

Table 2: Selective Reduction Strategies

Target Product Functional Group Reduced Reagent/Condition
3'-Amino-6'-fluoro-2'-methylacetophenone Nitro Fe/HCl or SnCl₂
1-(6-Fluoro-2-methyl-3-nitrophenyl)ethanol Ketone NaBH₄/Methanol

Strategies for Further Halogenation (e.g., α-fluorination of ketones)

The presence of a methyl ketone group in this compound allows for α-halogenation reactions, introducing additional halogen atoms at the carbon adjacent to the carbonyl group. This transformation is a powerful tool for creating precursors for further synthetic manipulations.

Acid-Catalyzed α-Halogenation: Under acidic conditions, ketones can be halogenated at the α-position. libretexts.orgopenstax.org The reaction proceeds through an enol intermediate. Typically, this method leads to the mono-halogenated product because the introduction of an electron-withdrawing halogen atom deactivates the enol towards further electrophilic attack. pressbooks.pub For instance, reacting the acetophenone with bromine (Br₂) in acetic acid would yield the α-bromo derivative.

Electrophilic α-Fluorination: For introducing another fluorine atom, specific electrophilic fluorinating reagents are required. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used for the α-fluorination of ketones. princeton.eduorganic-chemistry.org The reaction can be catalyzed by organocatalysts to achieve high enantioselectivity if a chiral center is formed. princeton.edu The reaction involves the formation of an enol or enolate, which then attacks the electrophilic fluorine source.

Reaction: this compound + Electrophilic Fluorinating Agent (e.g., Selectfluor) → 2,6'-Difluoro-2'-methyl-3'-nitroacetophenone derivative.

These α-haloketones are versatile intermediates. For example, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones or can be used in various nucleophilic substitution reactions. libretexts.org

Applications in Fluorescent Derivatization for Analytical Methods

Nitroaromatic compounds are typically characterized by weak fluorescence or are entirely non-fluorescent. springernature.comrsc.org This is because the strongly electron-withdrawing nitro group often promotes non-radiative decay pathways, such as intersystem crossing, which quenches the potential fluorescence. rsc.orgresearchgate.net

However, this quenching property can be exploited in the design of "turn-on" fluorescent probes. A molecule containing a fluorophore and a nitro group (as a quencher) may become fluorescent upon a chemical transformation that removes or alters the nitro group. researchgate.netmdpi.com

In the case of this compound and its derivatives, the molecule itself is expected to be poorly fluorescent. However, it could serve as a precursor for fluorescent sensors. The key transformation is the reduction of the nitro group to an amino group. The resulting aniline derivative, possessing an electron-donating amino group, is often highly fluorescent.

This principle can be applied in analytical methods:

Probe Design: A derivative of this compound is designed to react selectively with a specific analyte.

Quenched State: Before reacting, the probe is in a non-fluorescent ("off") state due to the nitro group.

Analyte Detection: The reaction with the analyte triggers the reduction of the nitro group to an amine.

Fluorescent Signal: This conversion eliminates the quenching effect and "turns on" the fluorescence, generating a detectable signal.

The presence of the fluorine atom can also modulate the photophysical properties, potentially enhancing the quantum yield or shifting the emission wavelength of the "on" state. This strategy has been successfully used for the detection of various species, including nitroaromatic explosives themselves, where electron-rich fluorophores are quenched upon interaction with the electron-deficient analytes. researchgate.netrsc.org Therefore, derivatives of this compound hold potential as building blocks for developing novel fluorescent probes for chemical sensing. rsc.org

Role As a Chemical Building Block and Research Applications

Utility in the Synthesis of Complex Organic Molecules

The structure of 6'-Fluoro-2'-methyl-3'-nitroacetophenone makes it a valuable starting material for the synthesis of a variety of more complex organic molecules, particularly heterocyclic compounds and chalcones. The acetyl group provides a key reactive handle for condensation reactions.

Detailed Research Findings: While specific literature on this compound is limited, its utility can be inferred from established reactions of analogous acetophenones. One of the most prominent applications is in the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones). This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. In this case, this compound would react with various aldehydes to produce a diverse library of chalcone (B49325) derivatives. These resulting chalcones are themselves important precursors for flavonoids, pyrazolines, and other biologically relevant heterocyclic systems. iajps.com

The presence of the nitro group offers further synthetic possibilities. It can be readily reduced to an amino group, which can then participate in a wide range of transformations, such as diazotization reactions or the formation of amides and Schiff bases. This versatility allows for the construction of compounds with significant structural complexity from a relatively simple starting material.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsResulting Functional Group/Scaffold
Claisen-Schmidt CondensationAromatic Aldehyde, Base (e.g., KOH)Chalcone
Nitro Group ReductionReducing Agent (e.g., Sn/HCl, H₂/Pd-C)Aniline (B41778) (Amino Group)
Haloform ReactionI₂ / NaOHCarboxylic Acid
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)Ester

Precursor for Advanced Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physicochemical and biological properties. This compound serves as a valuable precursor for creating advanced molecular scaffolds containing fluorine.

Detailed Research Findings: Fluorinated heterocycles are of particular importance in the pharmaceutical and agrochemical industries. nih.gov The fluorine atom on the phenyl ring of this compound is metabolically stable and can be carried through multiple synthetic steps. For instance, after converting the nitro group to an amine and cyclizing the molecule, the fluorine atom remains as a key substituent on the final heterocyclic core. This approach is used to block metabolic pathways at specific positions on a molecule. researchgate.net The synthesis of fluorinated quinolines, indoles, or benzodiazepines could potentially start from this building block after the appropriate chemical modifications. The strategic placement of the fluorine atom, activated by the ortho-nitro group, may also allow it to be displaced in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, providing another pathway to functionalized aromatic structures. acgpubs.org

Research Applications in Photochemistry (e.g., Photoactivatable Groups)

Nitroaromatic compounds, especially those with ortho-alkyl substituents, are well-known for their photochemical reactivity. The o-nitrobenzyl group is a classic example of a photoactivatable or "photocleavable" protecting group, and this compound shares this core structural motif (an ortho-methyl group relative to the nitro group).

Detailed Research Findings: The photochemistry of nitroaromatic compounds is often initiated by the excitation of the nitro group to its triplet state (n-π*). koreascience.kr In compounds with an ortho-benzylic hydrogen, this excited state can abstract a hydrogen atom from the adjacent methyl group, leading to the formation of an aci-nitro intermediate. rsc.org This intermediate can then undergo further rearrangement to release a caged molecule or to trigger other chemical events.

While specific photochemical studies on this compound are not widely reported, its structure strongly suggests potential as a photoactivatable compound. The acetyl group could act as an intramolecular reporter or leaving group upon photolysis. Researchers could utilize this compound to study the influence of the fluorine atom and the acetyl group on the efficiency and mechanism of the photochemical reaction, such as measuring the quantum yields of photorelease. rsc.orgacs.org

Role in Mechanistic Studies of Reaction Pathways

The multifunctional nature of this compound makes it an excellent substrate for studying the mechanisms of various chemical reactions. The electronic effects of the different substituents can be used to probe reaction intermediates and transition states.

Detailed Research Findings: A key area where this compound could be applied is in the mechanistic study of nitroarene reduction. The reduction of a nitro group to an amine is a fundamental transformation that can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.gov By using this compound as a substrate, chemists can systematically study how the electron-withdrawing fluorine and acetyl groups, along with the electron-donating methyl group, influence the kinetics and selectivity of the reduction process. researchgate.net For example, techniques like in situ NMR monitoring or mass spectrometry could be used to detect and characterize transient intermediates like the corresponding nitrosobenzene. nih.gov Such studies provide fundamental insights into how catalysts and reagents operate, aiding in the development of more efficient and selective synthetic methods. nih.govresearchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing 6'-Fluoro-2'-methyl-3'-nitroacetophenone?

Methodological Answer: A plausible route involves sequential functionalization of an acetophenone scaffold. For example:

  • Step 1: Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
  • Step 2: Nitration at the 3'-position using a HNO₃/H₂SO₄ mixture, leveraging the directing effects of the methyl group.
  • Step 3: Fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination. Similar approaches are described for trifluoroacetophenone derivatives using n-BuLi and THF in .
Key Reaction VariablesOptimization Parameters
Temperature0–5°C for nitration
CatalystAlCl₃ for alkylation
SolventDichloromethane/THF

Q. What purification methods ensure high purity for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) for gradient elution.
  • Recrystallization: Ethanol/water mixtures yield crystalline products.
  • Storage: Maintain at 0–6°C in airtight, light-protected containers to prevent decomposition (see storage guidelines in and ) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (health hazards noted in ).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in nitro-fluoroacetophenone derivatives?

Methodological Answer:

  • 19F NMR: Chemical shifts distinguish fluorine environments. For example, aromatic fluorine in 3'-nitro derivatives appears at δ -110 to -120 ppm (see and ) .
  • 1H-15N HMBC: Correlates nitro group protons with adjacent carbons.
  • HRMS: Confirms molecular formula (e.g., C₉H₇FNO₃ requires m/z 196.0412).
Compound19F NMR (ppm)1H NMR (Key Peaks)Source
3-Fluoro-4-nitrophenol-112δ 8.2 (d, J=2.4 Hz)
2-Fluoro-3-nitrobenzoic acid-118δ 8.5 (s, 1H)

Q. How do substituent effects influence electrophilic substitution in this compound?

Methodological Answer:

  • Nitro Group: Strongly deactivating, directs incoming electrophiles to meta positions.
  • Fluoro Group: Moderately deactivating but ortho/para-directing.
  • Methyl Group: Activates via electron donation, favoring para substitution. and highlight similar steric and electronic effects in dichloro-fluoroacetophenones .

Q. How to troubleshoot contradictory yield reports in synthetic protocols?

Methodological Answer:

  • Variable Screening: Test temperature (-78°C vs. RT), catalyst loading (AlCl₃: 1–5 mol%), and reaction time (2–24 hrs).
  • Analytical Monitoring: Use HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation.
  • Reproducibility: Pre-dry solvents and reagents (e.g., THF over molecular sieves) as in .

Data Contradiction Analysis

Q. Why do studies report varying stability for nitro-fluoroacetophenones?

Methodological Answer: Stability discrepancies arise from:

  • Impurity Profiles: Trace acids/moisture accelerate decomposition (validate purity via GC/HPLC).
  • Storage Conditions: Compounds degrade faster at >6°C (see and for storage guidelines) .

Environmental and Safety Considerations

Q. What environmental hazards are associated with this compound?

Methodological Answer:

  • Aquatic Toxicity: LC₅₀ values for similar nitroaromatics range 1–10 mg/L ( ).
  • Waste Disposal: Incinerate at >1000°C with scrubbers to minimize NOₓ/F emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.